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Compound of Interest

Compound Name: AR-102

Cat. No.: B1192136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

ARV-102, an innovative oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader

targeting Leucine-Rich Repeat Kinase 2 (LRRK2). ARV-102 is under development for the

treatment of neurodegenerative diseases, including Parkinson's disease. This document

summarizes available preclinical data, details the methodologies for key experiments, and

visualizes the core signaling pathway.

Executive Summary
ARV-102 is a first-in-class investigational therapeutic that leverages the body's own cellular

machinery to selectively target and eliminate the LRRK2 protein, which is genetically implicated

in the pathogenesis of Parkinson's disease. Preclinical studies in non-human primates have

demonstrated that ARV-102 is an orally bioavailable and brain-penetrant molecule that

effectively reduces LRRK2 protein levels in both the periphery and the central nervous system.

While specific quantitative pharmacokinetic parameters from preclinical models are not publicly

available, the qualitative data strongly support its potential as a therapeutic agent for

neurodegenerative disorders.

Pharmacokinetic Profile in Preclinical Models
Publicly available data on the preclinical pharmacokinetics of ARV-102 is primarily qualitative

and derived from studies in non-human primates. These studies were crucial in establishing the
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foundational profile of the molecule and supporting its advancement into clinical trials.

Key Findings from Non-Human Primate Studies:

Oral Bioavailability: ARV-102 has been shown to be orally bioavailable in non-human

primates.

Brain Penetrance: A critical characteristic for a neurodegenerative disease therapeutic, ARV-

102 has demonstrated the ability to cross the blood-brain barrier.

Target Engagement in the CNS: Following oral administration, ARV-102 was shown to reach

deep-brain regions and lead to a significant reduction of LRRK2 protein levels.

Efficacy: In these preclinical models, ARV-102 achieved a reduction of LRRK2 protein in the

brain by nearly 90%.

While detailed tabular data from these non-human primate studies are not available in the

public domain, the consistent reporting of these key features underscores the promising

preclinical profile of ARV-102.

For illustrative purposes, the following table presents the pharmacokinetic parameters of ARV-

102 observed in a Phase 1 study in healthy human volunteers, which was informed by the

preclinical findings.

Table 1: Pharmacokinetic Parameters of ARV-102 in Healthy Human Volunteers (Phase 1

Study)

Parameter Value

Median Time to Maximum Plasma

Concentration (Tmax)
6 hours

Median Terminal Half-Life (t½) 73 hours

Accumulation Ratio at Steady State ~5-fold

Source: Data from a Phase 1, single-center, randomized, double-blind, placebo-controlled

study in healthy male participants.
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Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ARV-102 are not publicly

available. However, based on standard practices for the preclinical assessment of PROTAC

molecules and information from related clinical trial designs, the following methodologies are

likely to have been employed.

General Preclinical Pharmacokinetic Study Design:

Animal Models: Non-human primates (e.g., cynomolgus monkeys) are a common and

relevant model for assessing the pharmacokinetics of drugs intended for human use,

particularly for CNS-targeting agents.

Dosing: ARV-102 was administered orally. Studies would typically involve single ascending

dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetic

profile over a range of doses.

Sample Collection: Blood samples would be collected at various time points post-dosing to

determine the plasma concentration of ARV-102 over time. For a CNS-targeting drug like

ARV-102, cerebrospinal fluid (CSF) samples would also be collected to assess brain

penetration and target engagement.

Bioanalytical Methods: Quantification of ARV-102 in plasma and CSF would be performed

using sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Pharmacodynamic Assessments: To confirm target engagement and the biological effect of

ARV-102, levels of the LRRK2 protein would be measured in relevant tissues and fluids,

such as peripheral blood mononuclear cells (PBMCs) and CSF, using methods like ELISA or

Western blotting.

Mechanism of Action: PROTAC-Mediated LRRK2
Degradation
ARV-102 functions as a PROTAC, a heterobifunctional molecule that induces the degradation

of a target protein. It consists of two active domains connected by a linker: one that binds to the
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target protein (LRRK2) and another that recruits an E3 ubiquitin ligase.

Signaling Pathway of ARV-102:

The mechanism of action involves the hijacking of the ubiquitin-proteasome system, the cell's

natural protein disposal machinery. The following steps outline this process:

Ternary Complex Formation: ARV-102 first binds to both the LRRK2 protein and an E3

ubiquitin ligase, bringing them into close proximity to form a ternary complex.

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of

ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the LRRK2 protein. This

results in the "tagging" of LRRK2 with a polyubiquitin chain.

Proteasomal Recognition and Degradation: The polyubiquitinated LRRK2 protein is then

recognized by the 26S proteasome.

Degradation and Recycling: The proteasome unfolds and degrades the LRRK2 protein into

small peptides. The ubiquitin molecules and the ARV-102 molecule are then released and

can participate in further rounds of LRRK2 degradation.

This catalytic cycle allows a single molecule of ARV-102 to induce the degradation of multiple

LRRK2 protein molecules.
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Caption: ARV-102 Mechanism of Action.
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Conclusion
ARV-102 represents a promising therapeutic strategy for neurodegenerative diseases by

targeting LRRK2 for degradation. Preclinical studies in non-human primates have established

its oral bioavailability, brain penetrance, and potent on-target activity. While detailed

quantitative pharmacokinetic data from these preclinical models are not publicly available, the

collective evidence strongly supported the successful transition of ARV-102 into clinical

development. Further research and publication of preclinical data will provide a more complete

understanding of its pharmacokinetic and pharmacodynamic properties.

To cite this document: BenchChem. [The Preclinical Pharmacokinetics of ARV-102: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192136#pharmacokinetics-of-ar-102-in-preclinical-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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